molecular formula C7H7ClN2O2 B1611447 2-Chloro-5,6-dimethyl-3-nitropyridine CAS No. 65213-96-9

2-Chloro-5,6-dimethyl-3-nitropyridine

Cat. No.: B1611447
CAS No.: 65213-96-9
M. Wt: 186.59 g/mol
InChI Key: PLOHNISKTBOURT-UHFFFAOYSA-N
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Description

2-Chloro-5,6-dimethyl-3-nitropyridine is a useful research compound. Its molecular formula is C7H7ClN2O2 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
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Properties

CAS No.

65213-96-9

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

2-chloro-5,6-dimethyl-3-nitropyridine

InChI

InChI=1S/C7H7ClN2O2/c1-4-3-6(10(11)12)7(8)9-5(4)2/h3H,1-2H3

InChI Key

PLOHNISKTBOURT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N=C1C)Cl)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(N=C1C)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5,6-Dimethyl-3-nitro-2-pyridone (1-013-04) (841 mg) and phosphorus pentachloride (1.25 g) was heated with stirring in an oil bath at 140° C. under nitrogen atmosphere. After 35 min, the reaction mixture was cooled under ice-cooling, poured into ice-water, extracted with twice with chloroform, and washed once with water and a saturated aqueous solution of sodium bicarbonate. To the extract was added a decolorzing charcoal, and the extract was dried over magnesium sulfate, and evaporated under reduced pressure to give 2-chloro-5,6-dimethyl-3-nitropyridine (1-013-05) (842 mg, 90.2%) as a crystalline residue.
Quantity
841 mg
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 5,6-dimethyl-3-nitropyridin-2-ol (7.09 g, 42.2 mmol), benzyltriethylammonium chloride (4.82 g, 21.1 mmol) and acetonitrile (90 mL) at room temperature was slowly treated with phosphorus oxychloride (11.8 mL, 125 mmol) then heated to reflux and stirred overnight. The mixture was concentrated under reduced pressure and treated with ice-water (220 mL) and basified with concentrated ammonium hydroxide (100 mL). The mixture was extracted with dichloromethane (3×100 mL) and the combined extracts were dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to yield 2-chloro-5,6-dimethyl-3-nitropyridine (7.28 g, 92%). Mp. 72-76° C.; 400 M Hz 1H NMR (CDCl3) δ: 8.01 (s, 1H), 2.58 (s, 3H), 2.38 (s, 3H).
Quantity
7.09 g
Type
reactant
Reaction Step One
Quantity
4.82 g
Type
catalyst
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
11.8 mL
Type
reactant
Reaction Step Two

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